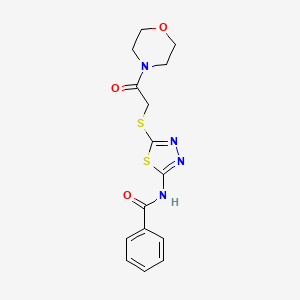

N-(2-morpholino-2-(p-tolyl)ethyl)quinoxaline-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

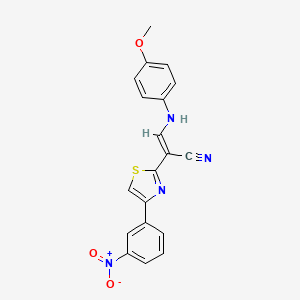

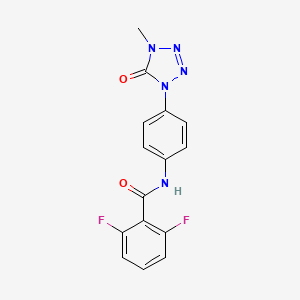

“N-(2-morpholino-2-(p-tolyl)ethyl)quinoxaline-2-carboxamide”, commonly referred to as MTEQ, is a chemical compound with various applications in scientific experiments. It is a nitrogen-containing heterocyclic compound .

Synthesis Analysis

The synthesis of quinoxalines, the class of compounds to which MTEQ belongs, has been intensively studied . They can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds gives the product as quinoxaline .

Molecular Structure Analysis

The molecular formula of MTEQ is C22H24N4O2, and its molecular weight is 376.46. Quinoxaline is structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .

Chemical Reactions Analysis

Quinoxalines have diverse biological activities, leading to a large variety of synthetic methods for the synthesis of functionalized quinoxalines . Reactions of 2-nitrosoarylamines with carbon nucleophiles leading to quinoxalin-2(1H)-one N-oxides are mentioned in literature .

Physical And Chemical Properties Analysis

MTEQ is a nitrogen-containing heterocyclic compound . Its molecular formula is C22H24N4O2, and its molecular weight is 376.46.

Scientific Research Applications

Anti-Cancer & Anti-Proliferative Activity

Quinoxaline derivatives have been extensively studied for their potential in cancer therapy. They exhibit significant anti-proliferative effects on various cancer cell lines. The compound may interfere with cellular signaling pathways that regulate cell division and growth, making it a candidate for anti-cancer drug development .

Anti-Microbial Activity

The structural framework of quinoxaline is known to possess potent anti-microbial properties. This compound could be synthesized to target specific microbial strains, offering a new avenue for antibiotic research. Its efficacy against bacterial and fungal strains has been highlighted in scientific studies .

Anti-Convulsant Activity

Quinoxaline derivatives are also recognized for their neurological applications, particularly in the management of convulsive disorders. This compound may modulate neurotransmitter activity, which can be beneficial in treating epilepsy and other seizure-related conditions .

Anti-Tuberculosis Activity

Given the rising concern over drug-resistant tuberculosis, new therapeutic agents are in high demand. Quinoxaline compounds have shown promise in inhibiting the growth of Mycobacterium tuberculosis, suggesting potential use in anti-tuberculosis drugs .

Anti-Malarial Activity

The fight against malaria could benefit from the synthesis of new quinoxaline derivatives. Their chemical structure allows for interaction with the plasmodium parasite, offering a pathway to develop novel anti-malarial medications .

Anti-Inflammatory Activity

Inflammation is a common pathway in many diseases, and quinoxaline derivatives have been identified as potent anti-inflammatory agents. This compound could be utilized to create drugs that reduce inflammation in conditions such as arthritis and inflammatory bowel disease .

Mechanism of Action

While the specific mechanism of action for MTEQ is not provided, quinoxaline derivatives have been found to exhibit a wide range of biological activities, including antiviral, antibacterial, antimicrobial, anti-inflammatory, antiprotozoal, anticancer, antidepressant, antifungal, antituberculosis, antimalarial, antihelmintic, antidiabetic, and as kinase inhibitors .

properties

IUPAC Name |

N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]quinoxaline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O2/c1-16-6-8-17(9-7-16)21(26-10-12-28-13-11-26)15-24-22(27)20-14-23-18-4-2-3-5-19(18)25-20/h2-9,14,21H,10-13,15H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIMNHLWWYIMXAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C2=NC3=CC=CC=C3N=C2)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-morpholino-2-(p-tolyl)ethyl)quinoxaline-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Boc-5-oxo-3-aza-bicyclo[4.1.0]heptane](/img/structure/B2582896.png)

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2582902.png)

![{2-Amino-1-[2-(trifluoromethyl)phenyl]ethyl}dimethylamine](/img/structure/B2582909.png)

![(4-Chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2582916.png)

![N-(1,3-benzodioxol-5-yl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2582917.png)